tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate
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Overview
Description
Scientific Research Applications
Synthetic Organic Chemistry
In synthetic organic chemistry, tert-butyl carbamate derivatives serve as important intermediates. For example, they are utilized in the synthesis of homochiral amino acid derivatives, showcasing their role in producing compounds of considerable synthetic value through transition-metal-catalyzed hydroformylation reactions (Kollár & Sándor, 1993). Another study demonstrates the synthesis of antimicrobial 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives from tert-butyl carbazate, indicating the versatility of tert-butyl carbamate derivatives in generating biologically active compounds (Ghoneim & Mohamed, 2013).
Crystallography and Structural Analysis
In crystallography, tert-butyl carbamate derivatives contribute to understanding molecular interactions and crystal structures. For instance, isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives demonstrate simultaneous hydrogen and halogen bonds involving carbonyl groups, highlighting the structural diversity and bonding arrangements possible with tert-butyl carbamate derivatives (Baillargeon et al., 2017).
Materials Science and Sensory Materials
Tert-butyl carbamate derivatives are also significant in materials science, particularly in developing sensory materials. Strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives have been explored for detecting volatile acid vapors, showcasing their potential as fluorescent sensory materials (Sun et al., 2015).
Catalysis
In catalysis, tert-butyl carbamate derivatives facilitate the development of catalysts and catalytic processes. Palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes, for instance, have been synthesized and evaluated for their catalytic performance in Suzuki–Miyaura cross-coupling reactions, indicating the role of tert-butyl carbamate derivatives in enhancing catalytic efficiency (Turek et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system, have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
tert-butyl N-[(5-formyl-1-methyltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-5-7-8(6-15)14(4)13-12-7/h6H,5H2,1-4H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPLDEPBKDCQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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